molecular formula C10H12FNO B7964907 1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine

1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine

Cat. No.: B7964907
M. Wt: 181.21 g/mol
InChI Key: JAHLVLURMFRLGX-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine ( 1266126-73-1) is a fluorinated cyclopropane amine building block of high interest in medicinal chemistry and central nervous system (CNS) drug discovery research. With a molecular formula of C10H12FNO and a molecular weight of 181.21 g/mol, this compound belongs to a class of structures known as phenylcyclopropylamines . Fluorinated cyclopropane derivatives are strategically designed to enhance the properties of drug candidates. The incorporation of fluorine and the rigid cyclopropane ring can improve metabolic stability, influence lipophilicity for better blood-brain barrier penetration, and alter molecular conformation to increase potency and selectivity for target receptors . Compounds featuring this pharmacophore are extensively investigated as selective agonists for serotonin receptors like the 5-HT2C subtype . Achieving selectivity for 5-HT2C over the closely related 5-HT2B receptor is a critical goal in pharmaceutical research, as 5-HT2B agonism is associated with serious cardiac side effects . Furthermore, the trans-phenylcyclopropyl amine moiety is a key structural feature in the design of novel dual-target ligands for the treatment of pain and opioid use disorders, acting as a dopaminergic pharmacophore with affinity for dopamine D3 receptors . This makes this compound a valuable scaffold for developing new therapeutic agents for conditions such as schizophrenia, obesity, drug addiction, and analgesia with potentially reduced abuse liability . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-13-9-5-7(4-8(11)6-9)10(12)2-3-10/h4-6H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHLVLURMFRLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2(CC2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluoro-5-methoxybenzaldehyde.

    Cyclopropanation: The aldehyde undergoes cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.

    Amination: The resulting cyclopropane derivative is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium fluoride, resulting in the formation of new substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the fluoro and methoxy groups may enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride
  • CAS : 1260852-84-3
  • Molecular Formula: C₁₀H₁₂FNO·HCl
  • Key Differences: The methoxy group is at the 4-position instead of the 5-position. For example, the 4-methoxy group may enhance π-stacking interactions in hydrophobic pockets compared to the 5-methoxy isomer .
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
  • CAS : 1439897-84-3
  • Molecular Formula: C₉H₁₀FNO·HCl
  • Key Differences : Fluorine is at the 2-position of the phenyl ring. The ortho-substitution introduces steric hindrance, reducing rotational freedom and possibly decreasing solubility due to increased hydrophobicity .

Fluorine and Methoxy Substitution Variants

1-(2,5-Difluorophenyl)cyclopropan-1-amine
  • CAS : 1209947-02-3
  • Molecular Formula : C₉H₉F₂N
  • Key Differences: Contains two fluorine atoms at the 2- and 5-positions. The electron-withdrawing nature of fluorine increases the compound’s acidity (pKa ~8.5 vs. ~9.2 for the mono-fluoro analog), influencing its pharmacokinetic properties .
1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride
  • CAS: Not explicitly listed (related CID: 83696711)
  • Molecular Formula: C₁₀H₁₄FNO·HCl
  • Key Differences: Replaces the cyclopropane ring with a propan-2-amine chain.

Functional Group Modifications

1-(Pyrimidin-2-yl)cyclopropan-1-amine derivatives
  • Examples : 1-(Pyrimidin-2-yl)cyclopropan-1-amine (CAS: 1159878-06-4)
  • Key Differences : Replaces the fluorophenyl group with a pyrimidine ring . This modification enhances hydrogen-bonding capacity and is commonly used in kinase inhibitor design (e.g., catequentinib analogs) .
1-(Adamantan-1-yl)cyclopropan-1-amine
  • CAS: Not explicitly listed (CID: 11159827)
  • Molecular Formula : C₁₃H₂₁N
  • However, this also raises synthetic complexity .

Pharmacologically Active Analogs

Catequentinib precursor
  • Structure: 1-[({4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl}oxy)methyl]cyclopropan-1-amine
  • Key Differences: A multi-ring system with a cyclopropanamine core linked to quinoline and indole moieties. This compound demonstrates potent kinase inhibition (IC₅₀ <10 nM in preclinical models) .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties
1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine 3-F, 5-OCH₃ 179.21 (free base) High rigidity, moderate LogP (~2.1)
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine 3-F, 4-OCH₃ 217.67 (HCl salt) Enhanced π-stacking potential
1-(2-Fluorophenyl)cyclopropan-1-amine 2-F 179.21 (HCl salt) Steric hindrance, reduced solubility
1-(2,5-Difluorophenyl)cyclopropan-1-amine 2-F, 5-F 169.17 Increased acidity (pKa ~8.5)
1-(Pyrimidin-2-yl)cyclopropan-1-amine Pyrimidine-2-yl 149.19 Strong hydrogen-bonding capacity

Key Findings from Research

  • Electronic Effects : The 3-fluoro-5-methoxy substitution optimizes electron density for interactions with aromatic residues in enzyme active sites (e.g., HER2 kinase) .
  • Metabolic Stability : Cyclopropane-containing amines generally exhibit higher metabolic stability compared to linear analogs due to reduced CYP450-mediated oxidation .
  • Solubility : Hydrochloride salts (e.g., CAS 1260852-84-3) improve aqueous solubility (>50 mg/mL in PBS) compared to free bases .

Biological Activity

1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine is a compound of increasing interest due to its potential biological activity, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropanamine structure with a fluorinated and methoxy-substituted phenyl group. Its molecular formula is C11H12FNO, and it has been studied for its interactions with various biological targets.

Target Enzymes

Research indicates that this compound may interact with monoamine oxidases (MAO), particularly MAO A and MAO B. These enzymes play critical roles in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Inhibition Studies

In studies involving similar compounds, it was found that fluorinated phenylcyclopropylamines can act as selective inhibitors of MAO A and MAO B. For instance, trans-2-fluoro-1-phenylcyclopropylamine exhibited significant inhibition of MAO A with a selectivity index indicating a preference for this isoform over MAO B . This suggests that this compound may exhibit comparable properties, potentially leading to therapeutic applications in mood disorders and neurodegenerative diseases.

Antidepressant Effects

Compounds similar to this compound have shown promise in preclinical models as antidepressants. The inhibition of MAO A can lead to increased levels of serotonin and norepinephrine in the synaptic cleft, which is beneficial for treating depression .

Study Example 1: MAO Inhibition

In a comparative study on phenylcyclopropylamines, it was observed that compounds with electron-withdrawing groups (like fluorine) significantly enhanced MAO A inhibition compared to their electron-donating counterparts. This supports the hypothesis that this compound could be an effective inhibitor .

Study Example 2: Anticancer Activity

Research into similar indazole derivatives has shown that compounds with structural similarities can exhibit anticancer properties. These compounds often interfere with cell signaling pathways involved in cancer progression, suggesting that this compound may also possess such activities.

Summary of Biological Activities

Activity Description
MAO Inhibition Potential selective inhibition of MAO A and B, influencing neurotransmitter levels.
Antidepressant Effects Possible enhancement of serotonin and norepinephrine availability.
Anti-inflammatory May modulate inflammatory pathways based on structural analogs.
Anticancer Potential Possible interference with cancer cell signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with cyclopropanation of a pre-functionalized aryl precursor. For example, cyclopropane ring formation via [2+1] cycloaddition using a diazo compound or transition metal catalysis (e.g., Simmons-Smith reaction). Reaction optimization should focus on solvent choice (e.g., N-methylpyrrolidone (NMP) for high-temperature stability ), temperature control (e.g., 180°C for 2 hours to ensure complete ring closure ), and stoichiometric ratios of reagents. Yield improvements may require inert atmosphere conditions and purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm cyclopropane ring integrity and substituent positions (e.g., fluorine at C3, methoxy at C5). 19F NMR is critical for verifying fluorine substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
  • X-ray Crystallography : If single crystals are obtained, this method provides definitive structural confirmation, as demonstrated for analogous cyclopropane derivatives .
  • HPLC : For purity assessment, using a C18 column with UV detection at 254 nm.

Q. What are the recommended storage conditions to ensure the compound's stability over time?

  • Methodological Answer : Store in airtight, light-protected containers under inert gas (argon or nitrogen) at temperatures below -20°C. This minimizes degradation from moisture, oxygen, or thermal stress, as recommended for structurally similar amines in catalogs .

Advanced Research Questions

Q. How do the electronic effects of the 3-fluoro and 5-methoxy substituents influence the compound's reactivity in subsequent derivatization reactions?

  • Methodological Answer : The electron-withdrawing fluoro group at C3 increases electrophilicity at the cyclopropane ring, facilitating nucleophilic attacks (e.g., ring-opening reactions). Conversely, the electron-donating methoxy group at C5 may stabilize adjacent intermediates via resonance. Comparative studies using analogs with varying substituents (e.g., 3-chloro-5-fluorophenyl derivatives ) and computational density functional theory (DFT) analysis can quantify these effects.

Q. What strategies can mitigate discrepancies in biological activity data reported for this compound across different studies?

  • Methodological Answer : Standardize assay protocols by:

  • Solvent Control : Use consistent solvents (e.g., DMSO for solubility) at concentrations ≤0.1% to avoid cytotoxicity .
  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls to validate reproducibility.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability. Refer to biological activity frameworks for cyclopropane amines in neurological studies .

Q. How can the cyclopropane ring's strain be exploited in designing derivatives with enhanced binding affinity to neurological targets?

  • Methodological Answer : The ring strain in cyclopropane derivatives enhances reactivity, enabling covalent binding to target proteins (e.g., monoamine oxidases). Design derivatives by introducing substituents that balance strain relief and target complementarity. For example, analogs like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine show improved binding due to optimized stereoelectronic effects. Computational docking (e.g., AutoDock Vina) can predict binding modes.

Q. What computational modeling approaches are suitable for predicting the compound's interaction with amine-binding enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-enzyme interactions over 100 ns trajectories, focusing on hydrogen bonding and hydrophobic contacts.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : To study covalent adduct formation, particularly at the cyclopropane ring.
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modification. Reference studies on cyclopropylamine derivatives in enzyme inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's solubility in aqueous versus organic solvents?

  • Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Compare results with structurally related compounds like 3-cyclopropylpropan-1-amine hydrochloride, which exhibits pH-dependent solubility due to its amine group . Use co-solvents (e.g., PEG-400) or salt forms (e.g., hydrochloride) to enhance aqueous solubility.

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